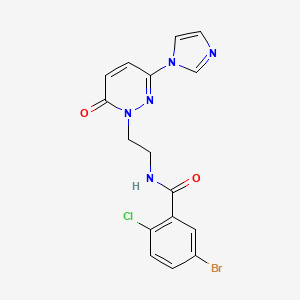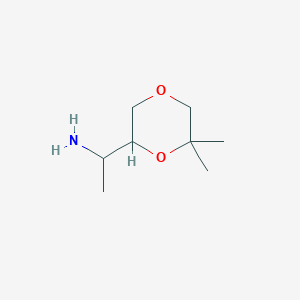
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, also known as EPPTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained significant attention due to its ability to target various biological pathways and its potential to treat a wide range of diseases.
作用機序
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine works by inhibiting the activity of various kinases, which are involved in the regulation of various biological pathways. The inhibition of these kinases leads to the disruption of various cellular processes, including cell growth, proliferation, survival, and migration.
Biochemical and Physiological Effects
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. In addition, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to inhibit the migration and invasion of cancer cells, which is a process involved in the spread of cancer.
実験室実験の利点と制限
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easier to study its effects on various biological pathways. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that it may have off-target effects, which could affect the interpretation of the results. Another limitation is that it may not be effective in all types of cancer cells.
将来の方向性
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various future directions for research. One future direction is to study its effects on other biological pathways, such as the immune system and inflammation. Another future direction is to study its effects in combination with other drugs, to determine if it can enhance their efficacy. Another future direction is to study its effects in vivo, to determine if it has potential as a therapeutic agent. Finally, future research could focus on developing new analogs of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine, to improve its potency and selectivity.
Conclusion
In conclusion, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, which are involved in the regulation of various biological pathways. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has various advantages and limitations for lab experiments, and it has various future directions for research. Further research is needed to determine its potential as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that includes the reaction of 2-bromopyridine with piperazine, followed by the reaction with 4-(ethylsulfonyl)benzaldehyde and 3-aminopyridazine. The final product is obtained after purification by column chromatography.
科学的研究の応用
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has also been shown to inhibit the activity of the tyrosine kinase c-Met, which is involved in the regulation of cell survival and migration. In addition, 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to inhibit the activity of the serine/threonine kinase PIM1, which is involved in the regulation of cell cycle progression and apoptosis.
特性
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-11-9-20(10-12-21)15-7-6-14(18-19-15)17-13-5-3-4-8-16-13/h3-8H,2,9-12H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDNRCZXMOUGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2512910.png)
![(S)-N-[1-(Methoxymethyl)-2-phenylethyl]acetamide](/img/structure/B2512911.png)
![N-(4-chlorobenzyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2512915.png)


![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2512918.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2512921.png)
